

Health and Safety Profile of Diisooctyl Glutarate: A Technical Guide

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Compound of Interest

Compound Name: *Diisooctyl glutarate*

Cat. No.: *B15342387*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety data for **diisooctyl glutarate**. It is intended for informational purposes for a scientific audience. Due to the limited availability of data specific to **diisooctyl glutarate**, information from structurally similar compounds, such as other glutarates and phthalates, has been included to provide a broader context. This practice, known as read-across, is a common approach in chemical risk assessment. All data should be interpreted with caution, and further investigation is recommended for definitive safety assessments.

Introduction

Diisooctyl glutarate is a diester of glutaric acid and isooctyl alcohol. It belongs to a class of chemicals known as plasticizers, which are added to materials to increase their flexibility, durability, and softness. Given its potential for human exposure through various applications, a thorough understanding of its health and safety profile is crucial for researchers and professionals in fields such as drug development, where excipient safety is paramount. This guide summarizes the available toxicological data, outlines relevant experimental protocols, and explores potential biological signaling pathways that may be affected by exposure to **diisooctyl glutarate** and related compounds.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for predicting its environmental fate, bioavailability, and potential for absorption. While specific data for **diisooctyl glutarate** is scarce, information for a related compound, dimethyl glutarate, is presented below.

Property	Value (for Dimethyl Glutarate)	Reference
Physical State	Liquid	[1]
Appearance	Colorless	[1]
Odor	Odorless	[1]
Melting Point	-37 °C / -34.6 °F	[1]
Boiling Point	210 - 215 °C / 410 - 419 °F @ 760 mmHg	[1]
Flash Point	103 °C / 217.4 °F	[1]
Vapor Pressure	0.13 hPa @ 20 °C	[1]
Specific Gravity	1.087	[1]
Solubility	Soluble in water	[1]

Toxicological Data

The toxicological assessment of a chemical involves evaluating its potential to cause adverse health effects. The following tables summarize the available data for **diisooctyl glutarate** and related compounds across various toxicological endpoints.

Acute Toxicity

Acute toxicity studies assess the adverse effects that may occur shortly after a single exposure to a substance.

Endpoint	Species	Route	Value	Compound	Reference
LD50	Rat	Oral	>22,000 mg/kg	Diisooctyl Phthalate	[2]
LD50	Mouse	Oral	2,769 mg/kg and >26,000 mg/kg	Diisooctyl Phthalate	[2]
LD50	Rabbit	Dermal	>3,160 mg/kg	Diisooctyl Phthalate	[2]

No specific acute toxicity data for **diisooctyl glutarate** was found.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause reversible inflammatory effects on the skin and eyes, and to induce an allergic response.

Endpoint	Species	Result	Compound	Reference
Skin Irritation	Rabbit	Minimal to severe, dose-dependent	Diisooctyl Phthalate	[2]
Skin Irritation	Rabbit	No to moderate irritation	Dimethyl Glutarate	[3]
Eye Irritation	Rabbit	Mild to moderate	Dimethyl Glutarate	[3]
Skin Sensitization	Not specified	Negative	Dimethyl Esters of Glutaric, Succinic, and Adipic Acid	[4]

Specific irritation and sensitization data for **diisooctyl glutarate** is not available.

Genotoxicity

Genotoxicity assays are used to identify substances that can damage genetic material (DNA), potentially leading to mutations and cancer.

Assay	System	Result	Compound	Reference
Ames Test	S. typhimurium	Negative	Dimethyl Esters of Glutaric, Succinic, and Adipic Acid	[4]
Chromosome Aberration	Human Lymphocytes	Positive (with S9 activation)	Dimethyl Esters of Glutaric, Succinic, and Adipic Acid	[4]
Rat Micronucleus	in vivo	Negative	Dimethyl Glutarate	[4]

No specific genotoxicity data for **diisooctyl glutarate** was found.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Study Type	Species	Effects Observed	Compound	Reference
One-Generation Reproduction (Inhalation)	Rat	Depressed pup weights (in presence of maternal toxicity)	Dibasic Esters	[4]
Developmental (Inhalation)	Rat, Rabbit	No developmental effects	Dimethyl Glutarate	[4]

No specific reproductive or developmental toxicity data for **diisooctyl glutarate** was found.

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

- Principle: A stepwise procedure using a small number of animals per step to classify a substance by its acute oral toxicity.
- Test Animals: Typically rodents (e.g., rats), single sex (usually females).
- Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed. The outcome (mortality or survival) determines the next step:
 - If mortality occurs, the test is repeated at a lower dose level.
 - If no mortality occurs, the test is repeated at a higher dose level.
- Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly. A full necropsy is performed on all animals at the end of the study.

Skin Irritation (Based on OECD Guideline 404)

- Principle: To assess the potential of a substance to cause reversible inflammatory changes to the skin.
- Test Animals: Albino rabbits.
- Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch. The patch is removed after a 4-hour exposure period.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation (Based on OECD Guideline 405)

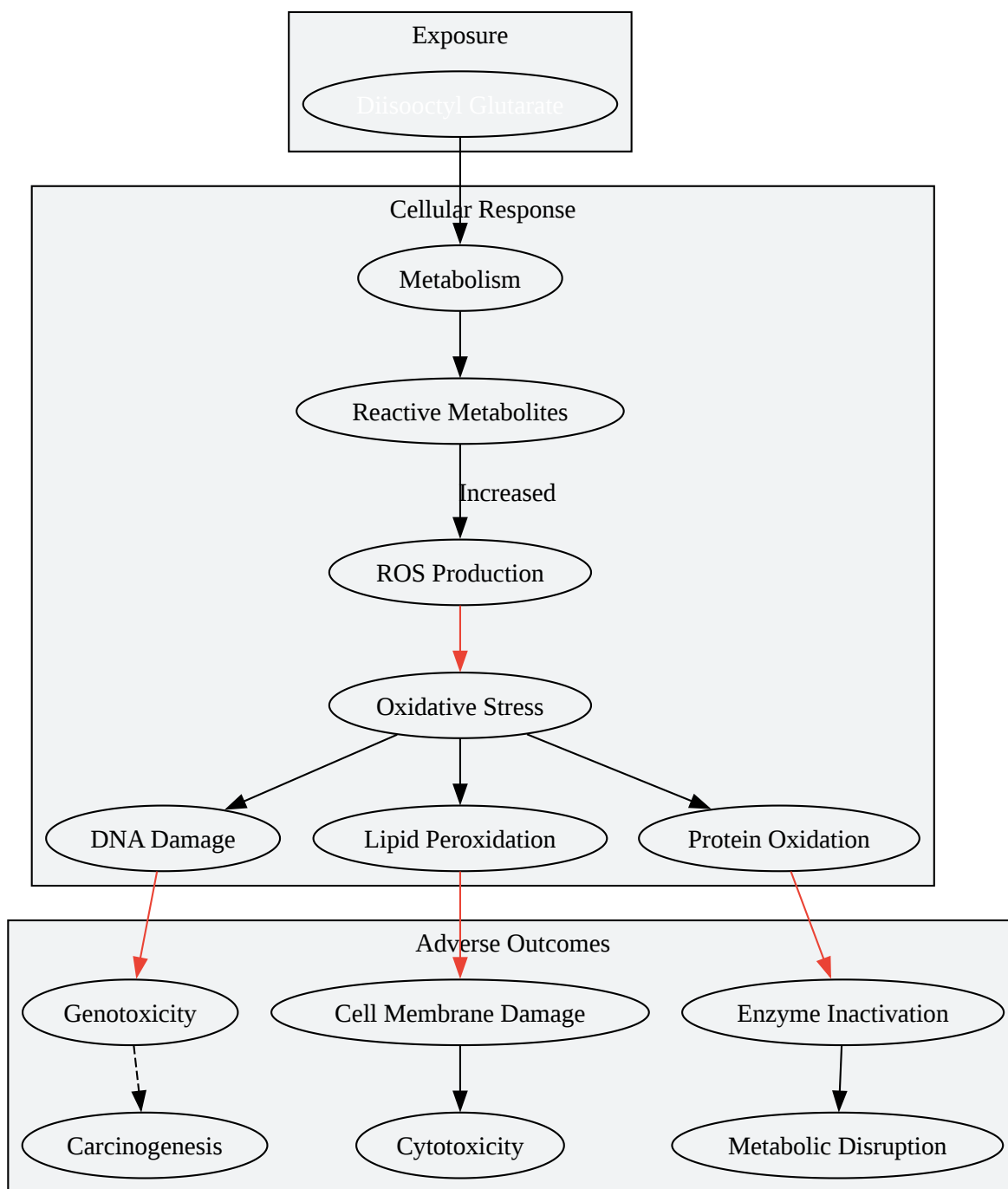
- Principle: To evaluate the potential of a substance to produce reversible changes in the eye.
- Test Animals: Albino rabbits.
- Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into one eye of the animal. The other eye serves as a control.
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva. The severity of any lesions is scored.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

- Principle: To detect gene mutations induced by the test substance using strains of *Salmonella typhimurium* and *Escherichia coli* that have been engineered to be unable to synthesize a specific amino acid.
- Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium.
- Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control plates.

Potential Signaling Pathways

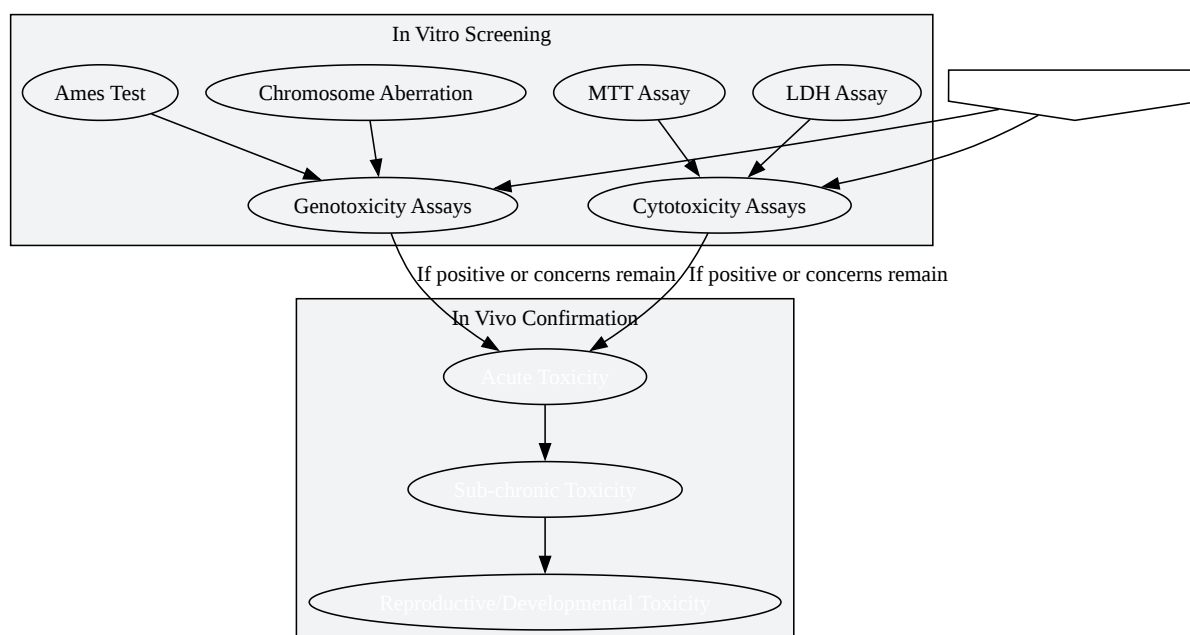
While no specific studies have elucidated the signaling pathways affected by **diisooctyl glutarate**, research on other plasticizers, particularly phthalates, suggests that oxidative stress may be a key mechanism of toxicity.^[5] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.



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Experimental Workflow

The assessment of a chemical's safety typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary. This workflow allows for a comprehensive evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.



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Occupational Exposure Limits

No specific occupational exposure limits (OELs) for **diisooctyl glutarate** have been established by major regulatory bodies such as the Occupational Safety and Health

Administration (OSHA) in the United States or the European Chemicals Agency (ECHA). In the absence of a specific OEL, it is prudent to handle **diisooctyl glutarate** in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to minimize exposure.

Conclusion

The available data on the health and safety of **diisooctyl glutarate** is limited. Based on information from structurally related compounds, it is anticipated to have low acute toxicity. However, the potential for irritation and, based on data for other diesters, some level of genotoxicity, particularly at high concentrations, cannot be ruled out. Further studies are required to definitively characterize the toxicological profile of **diisooctyl glutarate**, including its potential effects on reproductive health and its carcinogenic potential. Researchers and drug development professionals should handle this compound with appropriate care, following standard laboratory safety procedures, until more comprehensive data becomes available.

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